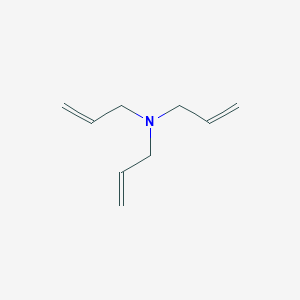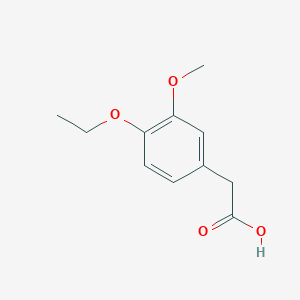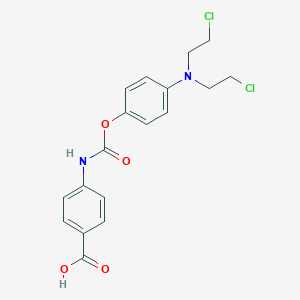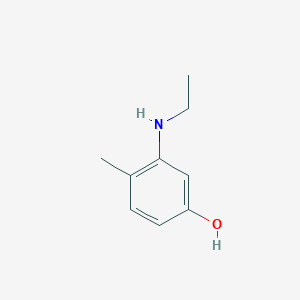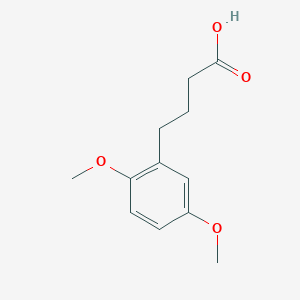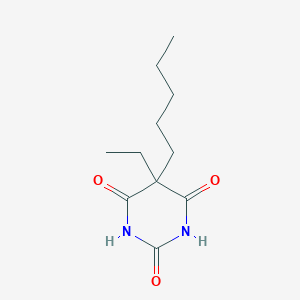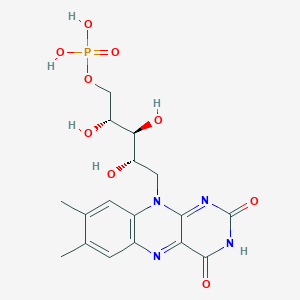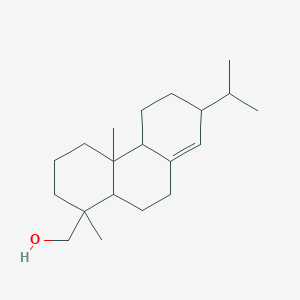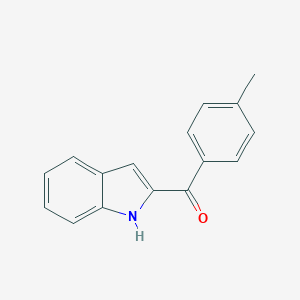
1H-indol-2-yl-(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indol-2-yl-(4-methylphenyl)methanone, also known as 4-MeO-α-PVP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the recreational drug market due to its stimulant properties. Despite its illicit use, 1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1H-indol-2-yl-(4-methylphenyl)methanone involves its interaction with the dopamine transporter and the norepinephrine transporter. It acts as a reuptake inhibitor, which increases the levels of dopamine and norepinephrine in the brain. This leads to increased stimulation and alertness, as well as a reduction in pain perception.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-indol-2-yl-(4-methylphenyl)methanone include increased heart rate, blood pressure, and body temperature. It also leads to increased energy, alertness, and euphoria. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-indol-2-yl-(4-methylphenyl)methanone in lab experiments include its relatively low cost and its potential therapeutic applications. However, its illicit nature and potential for abuse make it difficult to obtain and use in a controlled manner. Additionally, its effects on the brain and body are not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1H-indol-2-yl-(4-methylphenyl)methanone. One area of focus could be on its potential as a treatment for ADHD and narcolepsy. Additionally, research could be conducted on its analgesic properties and its potential as an alternative to opioids for pain management. Further studies could also be conducted to better understand its effects on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone involves the reaction of 4-methylpropiophenone with indole-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The synthesis of 1H-indol-2-yl-(4-methylphenyl)methanone has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1H-indol-2-yl-(4-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have an affinity for the dopamine transporter and the norepinephrine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, it has been found to have analgesic properties, which could make it a potential alternative to opioids for pain management.
Eigenschaften
CAS-Nummer |
1026-21-7 |
|---|---|
Produktname |
1H-indol-2-yl-(4-methylphenyl)methanone |
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1H-indol-2-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 |
InChI-Schlüssel |
ABJJWHBJUVWQEX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



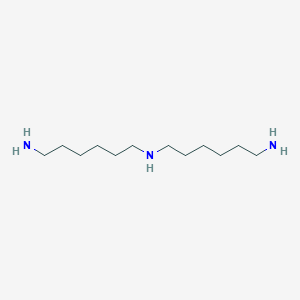
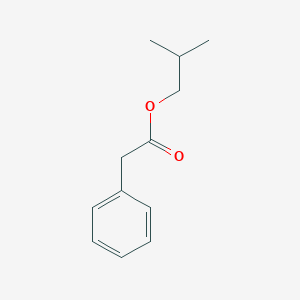
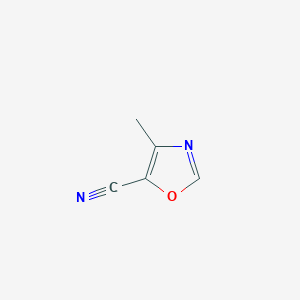
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
